Target Potency vs. Fusarielin M
MptpB-IN-2 inhibits MptpB with an IC50 of 0.64 μM, representing approximately 35-fold greater potency than the thiobarbiturate-based inhibitor compound 15 (IC50 = 22.4 μM) [1] and approximately 1.6-fold greater potency than the natural product fusarielin M (IC50 = 1.05 ± 0.08 μM) [2]. This sub-micromolar potency positions MptpB-IN-2 among the more potent synthetic MptpB inhibitors reported.
| Evidence Dimension | Inhibitory potency against MptpB |
|---|---|
| Target Compound Data | IC50 = 0.64 μM |
| Comparator Or Baseline | Compound 15: IC50 = 22.4 μM; Fusarielin M: IC50 = 1.05 ± 0.08 μM |
| Quantified Difference | Approximately 35-fold more potent than compound 15; approximately 1.6-fold more potent than fusarielin M |
| Conditions | In vitro enzymatic inhibition assay using recombinant MptpB; assay conditions varied across studies |
Why This Matters
Sub-micromolar enzymatic potency is a prerequisite for meaningful cellular activity and distinguishes MptpB-IN-2 from less potent MptpB inhibitor chemotypes, enabling more robust target engagement studies.
- [1] Zhang D, Lin Y, Chen X, Zhao W, Chen D, Gao M, Wang Q, Wang B, Huang H, Lu Y, Lu Y. Docking- and pharmacophore-based virtual screening for the identification of novel Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor with a thiobarbiturate scaffold. Bioorg Chem. 2019;85:229-239. View Source
- [2] Chen D, Liu L, Lu Y, Chen S. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). Bioorg Chem. 2021;106:104495. View Source
